Methyl 2-({[5-(propan-2-yl)-1-benzofuran-3-yl]acetyl}amino)benzoate
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Overview
Description
METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the benzofuran class of compounds Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability. These methods allow for better control over reaction conditions and can significantly reduce production time and costs.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}BENZOATE: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
What sets METHYL 2-{2-[5-(PROPAN-2-YL)-1-BENZOFURAN-3-YL]ACETAMIDO}BENZOATE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the isopropyl group and the acetamido moiety enhances its potential interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H21NO4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[[2-(5-propan-2-yl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21NO4/c1-13(2)14-8-9-19-17(10-14)15(12-26-19)11-20(23)22-18-7-5-4-6-16(18)21(24)25-3/h4-10,12-13H,11H2,1-3H3,(H,22,23) |
InChI Key |
XRWZRWYBLNEZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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